molecular formula C19H15N3O3 B2363193 1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea CAS No. 391868-18-1

1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2363193
CAS No.: 391868-18-1
M. Wt: 333.347
InChI Key: CXHHUCBYIGLGNO-UHFFFAOYSA-N
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Description

1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a 1,2-dihydroacenaphthylene moiety and a 4-nitrophenyl group attached to a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 1,2-dihydroacenaphthylene with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1,2-Dihydroacenaphthylene and 4-nitrophenyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Substituted urea derivatives with various functional groups replacing the nitro group.

Scientific Research Applications

1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,2-Dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea is unique due to its specific combination of the 1,2-dihydroacenaphthylene and 4-nitrophenyl groups linked by a urea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1,2-dihydroacenaphthylen-5-yl)-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(20-14-7-9-15(10-8-14)22(24)25)21-17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H2,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHHUCBYIGLGNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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